![molecular formula C14H17NO3 B1278348 tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 174180-53-1](/img/structure/B1278348.png)
tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate
Overview
Description
“tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate” is a chemical compound that is also known by several other names such as “tert-butyl 2-hydroxymethyl-1-indolinecarboxylate”, “1-t-butoxycarbonyl-2-hydroxymethylindoline”, “tert-butyl 2-hydroxymethyl-2,3-dihydroindole-1-carboxylate”, “1-boc-2,3-dihydro-2-hydroxymethyl-1h-indole”, “tert-butyl 2-hydroxymethyl indoline-1-carboxylate”, and "tert-butyl 2-hydroxymethyl-2,3-dihydro-1h-indole-1-carboxylate" .
Synthesis Analysis
The synthesis of this compound has been achieved through the reaction of L-TERT-butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylate with lithium aluminium hydride in tetrahydrofuran at -40 - 20℃ . The reaction was stirred for 1 hour, then cooled to 0°C and quenched by sequential addition of water, sodium hydroxide, and then water again. The resulting slurry was filtered and concentrated in vacuo to give TERT-butyl (2R)-2-(hydroxymethyl) piperazine-1-carboxylate .Scientific Research Applications
Synthesis of Novel Organic Compounds
Piperazine derivatives such as tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Evaluation
The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
Protein Tagging
An interesting strategy to tag proteins with probes that can be observed with high sensitivity by NMR spectroscopy entails the use of tert-butyl groups .
Safety and Hazards
While specific safety and hazard information for “tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate” was not found, it’s generally advisable to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar chemical compounds .
Mechanism of Action
Target of Action
Compounds with similar structures have been used as probes in nmr studies of macromolecular complexes .
Mode of Action
It’s worth noting that the tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility . This suggests that the compound may interact with its targets in a way that allows for high-resolution observation of these interactions.
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The use of tert-butyl groups as probes in nmr studies suggests that the compound may allow for high-resolution observation of macromolecular complexes .
properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-8,16H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYWVLLULLUPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441802 | |
Record name | 2-HYDROXYMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
174180-53-1 | |
Record name | 2-HYDROXYMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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